3-(5-methyl-2-furyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-methyl-2-furyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-furyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide with 2-thiophenecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-2-furyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-(5-methyl-2-furyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-furyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-2-furyl)butanal
- 5-methyl-2-furanmethanol
- 2-methylfuran-3-thiol acetate
Uniqueness
3-(5-methyl-2-furyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of furan, thiophene, and pyrazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12N4O2S |
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Molecular Weight |
300.34 g/mol |
IUPAC Name |
5-(5-methylfuran-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-9-4-5-13(20-9)11-7-12(17-16-11)14(19)18-15-8-10-3-2-6-21-10/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+ |
InChI Key |
PVVSLQXZMCHWMV-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
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